Dofequidar fumarate
CAS No.:
Cat. No.: VC0003193
Molecular Formula: C34H35N3O7
Molecular Weight: 597.7 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C34H35N3O7 |
---|---|
Molecular Weight | 597.7 g/mol |
IUPAC Name | (E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone |
Standard InChI | InChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Standard InChI Key | QIAVTDQTRFYXSD-WLHGVMLRSA-N |
Isomeric SMILES | C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O |
SMILES | C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
Canonical SMILES | C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
Pharmacological Profile of Dofequidar Fumarate
Chemical Structure and Physicochemical Properties
Dofequidar fumarate (C₃₄H₃₅N₃O₇; molecular weight: 597.66 g/mol) is a fumarate salt derivative of dofequidar, featuring a quinoline core linked to a diphenylethanone-piperazine moiety . The compound exhibits moderate aqueous solubility (1 mg/mL in H₂O) and high solubility in dimethyl sulfoxide (100 mg/mL) . Its stability profile recommends storage at -20°C for powdered forms and -80°C for solutions .
Table 1: Key Physicochemical Properties of Dofequidar Fumarate
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₄H₃₅N₃O₇ | |
Molecular Weight | 597.66 g/mol | |
Solubility in H₂O | 1 mg/mL (1.67 mM) | |
Solubility in DMSO | 100 mg/mL (167.32 mM) | |
CAS Number | 153653-30-6 |
Mechanisms of Multidrug Resistance Reversal
Dofequidar fumarate targets ABC transporters, which mediate drug efflux and confer resistance to chemotherapeutics. In ABCB1/P-gp-overexpressing K562/ADM leukemia cells, dofequidar (3 μM) increased doxorubicin cytotoxicity by 88-fold and vincristine sensitivity by 350-fold . The compound also inhibits ABCG2/BCRP, as evidenced by its dose-dependent suppression of methotrexate transport in membrane vesicle assays (IC₅₀: 1.2 μM) . Flow cytometry confirmed that dofequidar blocks mitoxantrone efflux in K562/BCRP cells, restoring drug accumulation to levels comparable to the BCRP inhibitor fumitremorgin C (FTC) .
Preclinical Evidence of Efficacy
In Vitro Activity Against Cancer Stem-Like Cells
Side population (SP) cells, enriched for cancer stem cell (CSC) properties, exhibit heightened ABCG2/BCRP expression and chemoresistance. Dofequidar (10 μM) reduced SP fractions by 70–90% in KB-3-1 epidermoid carcinoma and HCT-15 colon cancer models, sensitizing these cells to mitoxantrone and SN-38 (active metabolite of irinotecan) . Co-treatment with dofequidar and irinotecan suppressed xenograft tumor growth by 82% compared to irinotecan alone, highlighting its translational potential .
Synergy with Chemotherapeutic Agents
Table 2: Preclinical Combination Studies of Dofequidar Fumarate
In intrinsically resistant HCT-15 xenografts, dofequidar enhanced docetaxel’s antitumor activity, achieving 60% tumor growth inhibition versus 20% with docetaxel alone . The compound also prevented metastatic spread in SBC-3/ADM lung cancer models, reducing liver and lymph node metastases by 75% when combined with etoposide .
Future Directions and Therapeutic Implications
Overcoming CSC-Mediated Resistance
By targeting ABCG2/BCRP in SP cells, dofequidar may prevent tumor recurrence post-chemotherapy. Ongoing research explores its combination with irinotecan in colorectal cancer and with taxanes in triple-negative breast cancer .
Biomarker-Driven Patient Selection
Retrospective analyses suggest that tumors overexpressing ABCB1/P-gp (≥2-fold by immunohistochemistry) derive maximal benefit from dofequidar . Prospective validation of ABC transporter expression as a predictive biomarker is warranted.
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